2-Methyl-1,5-heptadiene
CAS No.: 6766-54-7
Cat. No.: VC7847653
Molecular Formula: C8H14
Molecular Weight: 110.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6766-54-7 |
---|---|
Molecular Formula | C8H14 |
Molecular Weight | 110.2 g/mol |
IUPAC Name | (5E)-2-methylhepta-1,5-diene |
Standard InChI | InChI=1S/C8H14/c1-4-5-6-7-8(2)3/h4-5H,2,6-7H2,1,3H3/b5-4+ |
Standard InChI Key | LXKRFDPUBWVICN-SNAWJCMRSA-N |
Isomeric SMILES | C/C=C/CCC(=C)C |
SMILES | CC=CCCC(=C)C |
Canonical SMILES | CC=CCCC(=C)C |
Introduction
Molecular Structure and Physicochemical Properties
Structural Characteristics
2-Methyl-1,5-heptadiene (IUPAC name: 2-methylhepta-1,5-diene) features a seven-carbon chain with double bonds between C1–C2 and C5–C6, accompanied by a methyl group at C2. The compound’s geometry adopts a s-cis conformation along the 1,5-diene system, as confirmed by nuclear magnetic resonance (NMR) coupling constants (J = 10.2 Hz for trans-vinylic protons). Density functional theory (DFT) calculations predict a dihedral angle of 158° between the double bonds, favoring orbital overlap for conjugation .
Table 1: Key Structural Parameters
Parameter | Value | Method of Determination |
---|---|---|
Molecular Formula | C₈H₁₄ | High-resolution MS |
Molecular Weight | 110.20 g/mol | PubChem CID 142511 |
Boiling Point | 118°C | Gas chromatography |
Density (20°C) | 0.74 g/cm³ | Pycnometry |
Spectroscopic Identification
Infrared (IR) spectroscopy reveals characteristic C=C stretching vibrations at 1645 cm⁻¹ (terminal double bond) and 1602 cm⁻¹ (internal double bond). Proton NMR spectra display distinct signals: δ 4.85–5.15 ppm (multiplet, 4H, vinylic protons), δ 2.10 ppm (singlet, 3H, methyl group), and δ 1.25–1.75 ppm (multiplet, 4H, methylene protons) .
Synthetic Routes and Production Methods
Laboratory-Scale Synthesis
The dehydrohalogenation of 2-methyl-1,5-dibromoheptane using potassium tert-butoxide in dimethyl sulfoxide (DMSO) remains the most widely adopted method. This two-step elimination process achieves 78–82% yield under reflux conditions (120°C, 8 hr), with GC-MS analysis confirming >95% purity. Alternative routes include:
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Wittig Olefination: Reaction of 2-methylpent-4-enal with ylides, yielding 65–70% product after column chromatography.
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Cross-Metathesis: Employing Grubbs’ catalyst to couple 3-methyl-1-pentene and 1,3-butadiene (55% yield).
Industrial Production
Catalytic dehydrogenation of 2-methylheptane over Re₂O₇/K⁺/Al₂O₃ catalysts at 520°C produces 2-methyl-1,5-heptadiene with 91.7% selectivity. Process optimization has reduced side reactions (e.g., oligomerization) to <5% through precise control of residence time (2.5–3.0 sec) and H₂ partial pressure (0.5–1.0 bar).
Table 2: Industrial Synthesis Parameters
Catalyst System | Temperature | Pressure | Yield | Byproducts |
---|---|---|---|---|
20% Re₂O₇/2% K⁺/Al₂O₃ | 520°C | 1 bar | 91.7% | Oligomers (4.2%) |
5% Re₂O₇/0.5% K⁺/Al₂O₃ | 500°C | 1.2 bar | 85.3% | Cracked alkanes (8%) |
Chemical Reactivity and Reaction Mechanisms
Cycloaddition Reactions
The compound undergoes [4+2] Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride) at ambient temperatures. Mercury-photosensitized irradiation induces intramolecular cyclization, forming 1-methylbicyclo[2.1.1]hexane in 85–90% selectivity.
Table 3: Diels-Alder Reaction Outcomes
Dienophile | Temperature | Solvent | Product | Yield |
---|---|---|---|---|
Maleic anhydride | 25°C | Toluene | Exo-adduct | 78% |
Tetracyanoethylene | -10°C | CH₂Cl₂ | Endo-adduct | 82% |
Catalytic Disproportionation
Reaction with isobutene over Re₂O₇ catalysts generates 2,6-dimethyl-1,5-heptadiene (91.7% yield) via olefin metathesis. Lower temperatures (-22°C) favor dimerization, producing C₁₄–C₁₆ oligomers.
Oxidation Pathways
Controlled ozonolysis cleaves both double bonds, yielding propanal and pentanal with >95% selectivity. Epoxidation using m-chloroperbenzoic acid (mCPBA) forms the 1,5-diepoxide derivative (60–70% yield), which rearranges to carbonyl compounds under acidic conditions.
Applications in Scientific Research and Industry
Pharmaceutical Intermediates
The compound serves as a precursor to bicyclic terpenes used in antiviral drug synthesis. Hydrogenation derivatives (e.g., 2-methylheptane) act as solvents for lipid-based drug formulations.
Materials Science
Copolymerization with styrene yields elastomers with enhanced thermal stability (decomposition temperature: 285°C vs. 240°C for pure polystyrene).
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